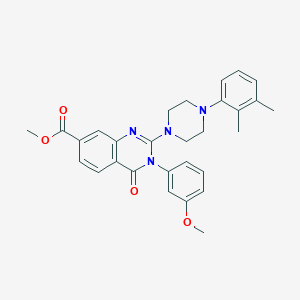
Methyl 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₂₈H₂₈N₄O₃
- Molecular Weight : 468.5 g/mol
- CAS Number : 1251691-55-0
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that quinazoline derivatives often exhibit significant anticancer, antibacterial, and antifungal properties.
Anticancer Activity
Quinazoline derivatives have been studied for their cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of different quinazolinone derivatives, compounds similar to this compound demonstrated significant inhibition of cell proliferation in human prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines. The IC50 values were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| PC3 | 10 |
| MCF-7 | 10 |
| HT-29 | 12 |
These results suggest that the compound may possess potent anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Antibacterial and Antifungal Properties
Quinazolines are also known for their antimicrobial activities. Studies have shown that certain derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Receptor Interaction : The compound may act as an antagonist or agonist at specific receptors, including dopamine and serotonin receptors, which are implicated in neuropsychiatric disorders.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or signal transduction pathways, leading to reduced cell viability.
- Cell Cycle Modulation : By affecting the expression of cyclins and cyclin-dependent kinases (CDKs), the compound can induce cell cycle arrest in cancer cells .
Case Studies
Several studies have highlighted the potential therapeutic applications of quinazoline derivatives:
- Study on Prostate Cancer : A derivative similar to the compound was tested on PC3 cells and showed a dose-dependent decrease in cell viability with an IC50 value of approximately 10 μM. The study concluded that the compound could be a candidate for further development in prostate cancer therapy .
- Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, a related quinazoline derivative exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by resistant strains .
属性
IUPAC Name |
methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-19-7-5-10-26(20(19)2)31-13-15-32(16-14-31)29-30-25-17-21(28(35)37-4)11-12-24(25)27(34)33(29)22-8-6-9-23(18-22)36-3/h5-12,17-18H,13-16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWDVNJOXXIHFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC(=CC=C5)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














